molecular formula C22H29O+ B13901477 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium CAS No. 97248-68-5

2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium

Cat. No.: B13901477
CAS No.: 97248-68-5
M. Wt: 309.5 g/mol
InChI Key: APTRMBCTASDPEG-UHFFFAOYSA-N
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Description

2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of pyrylium salts, which are characterized by a six-membered aromatic ring containing an oxygen atom. The presence of bulky tert-butyl groups and a styryl moiety contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM typically involves the following steps:

    Formation of the Pyrylium Ring: The pyrylium ring can be synthesized through the cyclization of appropriate precursors, such as diketones or α,β-unsaturated carbonyl compounds, in the presence of acid catalysts.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation reactions using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Styryl Substitution: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the styryl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of dihydropyrylium derivatives.

    Substitution: Formation of substituted pyrylium salts with various functional groups.

Scientific Research Applications

2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.

Mechanism of Action

The mechanism of action of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM involves interactions with molecular targets and pathways, such as:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI-TERT-BUTYL-4-METHYLPYRYLIUM: Similar structure but lacks the styryl moiety.

    4-STYRYLPYRYLIUM: Contains the styryl group but lacks the tert-butyl groups.

    2,6-DI-TERT-BUTYLPYRYLIUM: Contains the tert-butyl groups but lacks the styryl moiety.

Uniqueness

2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is unique due to the combination of bulky tert-butyl groups and the styryl moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

97248-68-5

Molecular Formula

C22H29O+

Molecular Weight

309.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[2-(4-methylphenyl)ethenyl]pyrylium

InChI

InChI=1S/C22H29O/c1-16-8-10-17(11-9-16)12-13-18-14-19(21(2,3)4)23-20(15-18)22(5,6)7/h8-15H,1-7H3/q+1

InChI Key

APTRMBCTASDPEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=[O+]C(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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